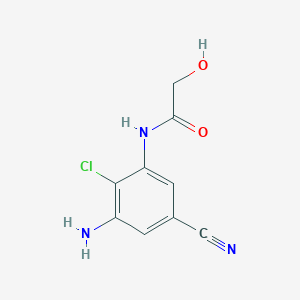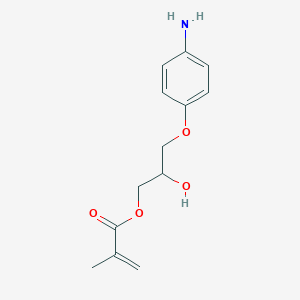![molecular formula C17H36N4O B14262745 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide CAS No. 159858-54-5](/img/structure/B14262745.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: N,N’-dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine
Reaction Control: Automated temperature and pressure control systems
Purification: Use of chromatographic techniques to purify the final product
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted amides and hydrazones
Scientific Research Applications
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.
Properties
CAS No. |
159858-54-5 |
|---|---|
Molecular Formula |
C17H36N4O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
WSAWWFMGHKFEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


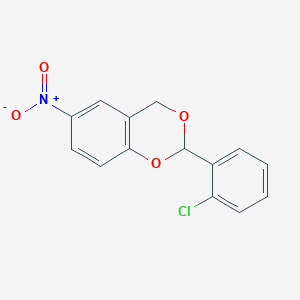
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
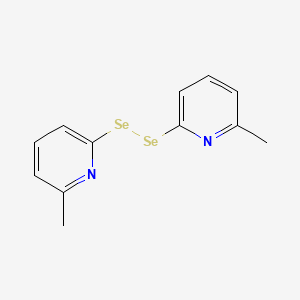

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
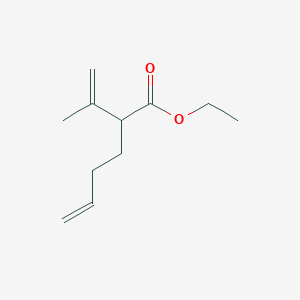
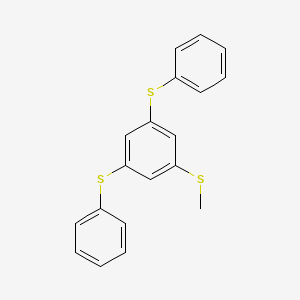
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
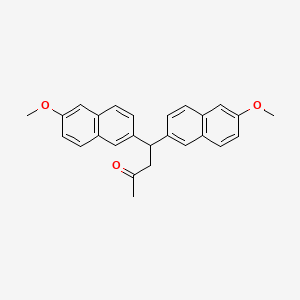

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
